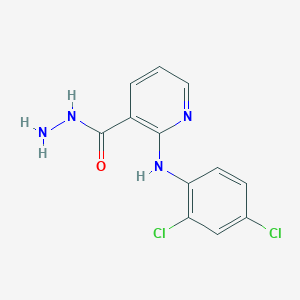
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine and aniline, characterized by the presence of two chlorine atoms on the aniline ring and a carbohydrazide group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carbohydrazide. One common method includes the following steps:
Starting Materials: 2,4-Dichloroaniline and pyridine-3-carbohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A catalytic amount of acid, such as sulfuric acid, may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carbohydrazide group can influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide, used in the production of dyes and herbicides.
Pyridine-3-carbohydrazide: Another precursor, used in the synthesis of various heterocyclic compounds.
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the combination of its structural features, including the dichloroaniline and pyridine-carbohydrazide moieties This combination imparts specific chemical and biological properties that are not found in its individual components or other similar compounds
属性
CAS 编号 |
918907-45-6 |
|---|---|
分子式 |
C12H10Cl2N4O |
分子量 |
297.14 g/mol |
IUPAC 名称 |
2-(2,4-dichloroanilino)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H10Cl2N4O/c13-7-3-4-10(9(14)6-7)17-11-8(12(19)18-15)2-1-5-16-11/h1-6H,15H2,(H,16,17)(H,18,19) |
InChI 键 |
JNKMIOSCWLQNEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
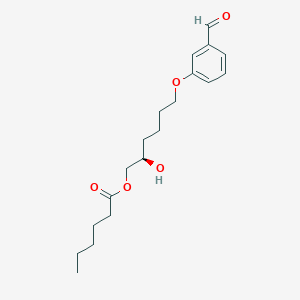
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
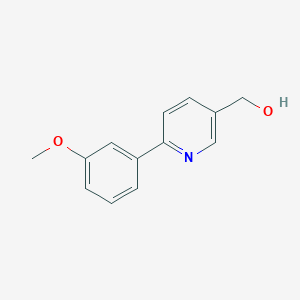
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
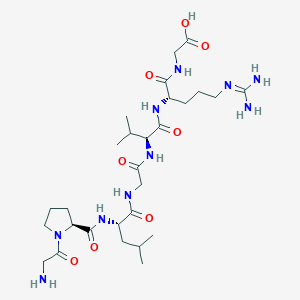

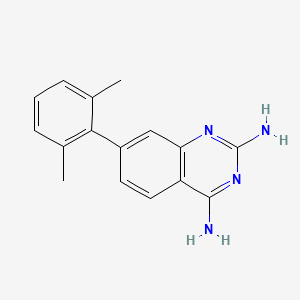
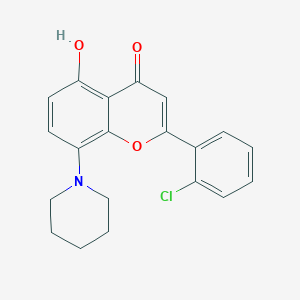


![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
